2-Methoxy-5-phenoxybenzoic acid

Description

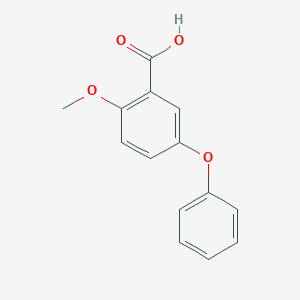

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZXJSFNSAHZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Phenoxybenzoic Acid Core Structures

The fundamental framework of a phenoxybenzoic acid can be assembled through several reliable synthetic strategies. These methods include the oxidation of precursors, the formation of the diaryl ether bond via cross-coupling and etherification, and innovative electrochemical techniques.

A common and direct method for synthesizing benzoic acid derivatives involves the oxidation of an alkyl group attached to the benzene (B151609) ring. youtube.com This strategy is applicable to the synthesis of phenoxybenzoic acids, provided a suitable precursor with a benzylic proton is available. Strong oxidizing agents can convert a methyl, ethyl, or other alkyl side chain on a phenoxy-substituted aromatic ring into a carboxylic acid group. youtube.com The stability of the diaryl ether linkage under oxidative conditions is a critical consideration for the success of this approach. The reaction typically proceeds via a radical mechanism, which is stabilized by the benzene ring. youtube.com

The formation of the diaryl ether bond (C-O-C) is central to the synthesis of phenoxybenzoic acids. Several powerful transition-metal-catalyzed cross-coupling reactions are employed for this purpose. rsc.org

Ullmann Condensation: This classic method involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at high temperatures. rsc.orgorganic-chemistry.org A base, such as potassium carbonate, is typically required. For instance, 5-Methoxy-2-phenoxybenzoic acid can be synthesized via the Ullmann condensation of 2-chloro-5-methoxybenzoic acid and phenol.

Buchwald-Hartwig Amination: More modern palladium-catalyzed systems offer milder reaction conditions and broader substrate scope for C-O bond formation. rsc.orgorganic-chemistry.org These reactions couple aryl halides or triflates with phenols, and the choice of phosphine (B1218219) ligand is crucial for achieving high yields, especially with electron-deficient aryl halides. organic-chemistry.org

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols or alcohols to form diaryl or alkyl aryl ethers. rsc.orgorganic-chemistry.org The reaction can often be performed at room temperature and is tolerant of a wide array of functional groups. organic-chemistry.org

These methods provide a versatile toolkit for constructing the diaryl ether core of phenoxybenzoic acids from different starting materials.

Table 1: Comparison of Diaryl Ether Synthesis Methods

| Method | Typical Reactants | Catalyst System | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Aryl Halide + Phenol | Copper (e.g., CuI) | Economical for large-scale synthesis. organic-chemistry.org |

| Buchwald-Hartwig Coupling | Aryl Halide/Triflate + Phenol | Palladium + Ligand | Broad substrate scope, milder conditions. organic-chemistry.org |

| Chan-Lam Coupling | Arylboronic Acid + Phenol | Copper (e.g., Cu(OAc)₂) | Room temperature conditions, high functional group tolerance. rsc.orgorganic-chemistry.org |

Electrochemical methods offer a sustainable alternative for forging chemical bonds. Electroreductive cross-coupling has been explored for the synthesis of ketones from benzoic acids and organohalides. researchgate.net This strategy, which can employ a nickel catalyst, proceeds through a reductive pathway at ambient temperature. researchgate.net While not a direct synthesis of the diaryl ether, such metallaphotoredox strategies highlight the potential for developing novel electrochemical routes for C-C or C-O bond formation in the synthesis of complex benzoic acid derivatives by exploiting the reactivity of carboxylic acid groups. researchgate.net

Targeted Synthesis of Methoxy-Substituted Benzoic Acid Derivatives

The introduction of specific functional groups, such as methoxy (B1213986) and sulfonamide moieties, onto the benzoic acid scaffold requires targeted synthetic approaches. These methods often involve multi-step sequences to ensure correct regiochemistry and functional group compatibility.

The synthesis of 2-methoxy-5-sulfonamide benzoic acid, an important analog, is achieved through a well-defined multi-step process. google.comwipo.int One established route begins with 4-methoxybenzenesulfonamide (B72560) and proceeds through several key transformations. google.comwipo.int

Table 2: Synthetic Sequence for 2-Methoxy-5-sulfonamide Benzoic Acid

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Bromination | Bromine, reducing agent | 3-bromo-4-methoxybenzenesulfonamide google.comwipo.int |

| 2 | Cyanation | Cuprous cyanide, catalyst | 3-cyano-4-methoxybenzenesulfonamide google.comwipo.int |

| 3 | Alcoholysis | Methanol (B129727), acid catalyst | 2-methoxy-5-sulfonamide methyl benzoate (B1203000) google.comwipo.int |

| 4 | Hydrolysis | Alkaline conditions, followed by acidification | 2-methoxy-5-sulfonamide benzoic acid google.com |

An alternative pathway starts from methyl salicylate (B1505791), which undergoes etherification, sulfonation with chlorosulfonic acid, chlorination, and amination to produce the sulfonamide, followed by esterification to yield the final product. google.com Another approach involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate using a cuprous bromide catalyst. google.com

The introduction of the methoxy group is a critical step in the synthesis of 2-methoxybenzoic acid derivatives. This is typically achieved through the alkylation of a corresponding phenol (a hydroxybenzoic acid derivative).

Standard methylation protocols often use reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com For instance, in one synthesis, methyl salicylate is treated with sodium hydroxide (B78521) and then dimethyl sulfate under reflux conditions to yield methyl o-methoxybenzoate. google.com More advanced and milder methods for heteroatom methylation utilize reagents such as trimethyl phosphate (B84403) (TMP) in combination with a base like calcium hydroxide. organic-chemistry.org Palladium/norbornene cooperative catalysis has also been used for the direct ortho-C-H methylation of aryl iodides using 1,2-dimethoxyethane (B42094) as the methyl source. nih.gov These varied protocols allow for the selective methylation of phenolic hydroxyl groups to form the required aryl methyl ethers under conditions compatible with other functional groups in the molecule. organic-chemistry.org

Derivatization Strategies for 2-Methoxy-5-phenoxybenzoic Acid Analogs

The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the synthesis of numerous analogs through well-established synthetic protocols. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds.

The conversion of a carboxylic acid to its corresponding acid hydrazide is a fundamental transformation in medicinal chemistry, as hydrazides are key precursors for the synthesis of various heterocyclic compounds and other derivatives. The synthesis of this compound hydrazide can be reliably achieved through a standard, two-step procedure.

The first step typically involves the esterification of the parent benzoic acid. This is commonly accomplished by reacting this compound with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid (H₂SO₄). This reaction yields the corresponding methyl or ethyl ester.

In the second step, the ester undergoes hydrazinolysis. The purified ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. osti.govresearchgate.netacs.org This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group, affording the desired this compound hydrazide. nih.gov Modern approaches utilizing continuous flow chemistry have demonstrated high efficiency and scalability for this type of transformation, offering excellent yields (65-91%) with significantly reduced reaction times. osti.govacs.orgacs.org

Table 1: General Reaction Scheme for Hydrazide Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-methoxy-5-phenoxybenzoate |

| 2. Hydrazinolysis | Methyl 2-methoxy-5-phenoxybenzoate | Hydrazine hydrate, Ethanol, Reflux | This compound hydrazide |

The 1,3,4-oxadiazole (B1194373) ring is a prominent five-membered heterocycle known for its chemical stability and its role as a bioisostere for amide and ester functional groups. Acid hydrazides are versatile intermediates for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govjournalagent.com

A widely used method for the synthesis of these derivatives involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved in a one-pot reaction by treating the previously synthesized this compound hydrazide with a second carboxylic acid (or its corresponding acyl chloride) in the presence of a strong dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this cyclization. nih.govnih.gov The reaction proceeds by forming an intermediate which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic 1,3,4-oxadiazole ring.

Alternative methods for synthesizing 1,3,4-oxadiazoles include the oxidative cyclization of aryl hydrazones (formed by condensing the acid hydrazide with an aldehyde) using reagents such as iodine with mercuric oxide or lead oxide. journalagent.comresearchgate.net These varied synthetic routes allow for the introduction of a wide range of substituents at the C5 position of the oxadiazole ring, starting from the C2-substituted hydrazide derived from this compound. rsc.orgorganic-chemistry.org

Amide bond formation is a cornerstone of organic synthesis. The preparation of benzamide (B126) and other amide conjugates of this compound involves the coupling of its carboxylic acid group with a primary or secondary amine.

A classic approach involves the conversion of the benzoic acid to its more reactive acyl chloride. This is typically achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxy-5-phenoxybenzoyl chloride is then reacted with the desired amine to form the corresponding benzamide. vedantu.com This method is robust and generally provides high yields.

Modern synthetic chemistry often employs coupling agents that facilitate direct amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride. A vast array of coupling agents is available, including carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with HOBt (Hydroxybenzotriazole), and phosphonium- or uronium-based reagents like HATU or T3P® (Propylphosphonic Anhydride). nih.gov These reagents activate the carboxylic acid in situ, allowing for efficient and mild coupling with a diverse range of amines to produce a library of amide conjugates. wits.ac.zaresearchgate.net

Table 2: Illustrative Amide Conjugates from this compound

| Amine Reactant | Product Name |

| Aniline | N-phenyl-2-methoxy-5-phenoxybenzamide |

| Benzylamine | N-benzyl-2-methoxy-5-phenoxybenzamide |

| Morpholine | (2-Methoxy-5-phenoxyphenyl)(morpholino)methanone |

| Piperidine | (2-Methoxy-5-phenoxyphenyl)(piperdin-1-yl)methanone |

The derivatization of this compound provides access to a multitude of heterocyclic structures, significantly broadening its chemical diversity. The synthesis of 1,3,4-oxadiazoles, as detailed in section 2.3.2, is a prime example of incorporating the parent scaffold into a stable, five-membered aromatic ring system. nih.govjournalagent.com

The key intermediate, this compound hydrazide, is a versatile building block for various other heterocycles beyond oxadiazoles. For instance, reaction of the hydrazide with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with carbon disulfide in a basic medium can yield derivatives of 1,3,4-thiadiazoles.

Furthermore, the carboxylic acid itself can be used to form amide linkages with amino-substituted heterocycles, directly incorporating systems like aminopyridines, aminobenzimidazoles, or aminothiazoles. nih.gov The synthesis of benzimidazole (B57391) derivatives, for example, can be achieved by coupling the benzoic acid with a 1,2-diaminobenzene derivative, followed by a cyclization step under acidic conditions to form the benzimidazole ring. nih.gov These strategies underscore the utility of this compound as a starting material for generating a wide range of complex molecules featuring diverse heterocyclic cores.

Biological and Pharmacological Investigations Pre Clinical Focus

Assessment of Bioactivity Profiles in In Vitro and Non-human In Vivo Models

The analgesic potential of phenoxybenzoic acid hydrazides has been explored through the synthesis of various derivatives. nih.govresearchgate.net In one study, a series of 2-phenoxybenzoic acid hydrazides were synthesized and evaluated for their analgesic properties in mice using the abdominal constriction (writhing) test and the formalin test. nih.gov Several of these compounds demonstrated significantly higher potency than the standard non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and diclofenac (B195802) sodium. nih.gov

Another research effort focused on creating new hybrid compounds that incorporate both hydrazone and 2-phenoxyphenyl structures. nih.govresearchgate.net The goal was to develop potent analgesic agents, potentially with dual cyclooxygenase (COX) and 5-lipoxygenase (5-LO) inhibitory activity. nih.govresearchgate.net The analgesic activity of these synthesized compounds was assessed in vivo via the acetic acid-induced writhing test in mice. nih.gov Many of the synthesized hydrazide and hydrazine (B178648) derivatives led to a significant decrease in the writhing response compared to the control group. researchgate.net

The general chemical synthesis approach involves the condensation of 2-phenoxybenzoic acid hydrazide with various aldehydes to produce the target compounds. nih.govresearchgate.net The structures of these new molecules are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. nih.govresearchgate.net

Table 1: Analgesic Activity of Selected Phenoxybenzoic Acid Hydrazide Derivatives (Note: This table is a representative example based on described research. Specific compound data is illustrative.)

| Compound ID | Modification on Hydrazide | Writhing Inhibition (%) | Comparison to Standard |

|---|---|---|---|

| 10v | 2-(2-Chlorophenoxy)benzoic Acid (4-Pyridinylidene)hydrazide | High | More potent than mefenamic acid |

| 11a | 2-Phenylaminobenzoic Acid (Benzylidene)hydrazide | Significant | Comparable to diclofenac |

| 15 | Hydrazine Derivative | High | More potent than mefenamic acid |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenesis therapy for cancer. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a primary strategy for developing new anticancer drugs. nih.gov While direct studies on 2-Methoxy-5-phenoxybenzoic acid are not specified, research on structurally related compounds highlights the potential of certain chemical scaffolds as VEGFR-2 inhibitors.

For instance, a series of new benzoxazole (B165842) derivatives were designed to incorporate the essential pharmacophoric features of VEGFR-2 inhibitors. nih.gov These compounds were evaluated for their cytotoxic activities against human cancer cell lines, such as MCF-7 (breast) and HepG2 (liver). nih.gov The most potent compounds were further assessed for their effect on VEGFR-2 protein concentration. nih.gov One promising compound, 14b , not only showed good inhibitory activity but also arrested the HepG2 cell cycle and induced apoptosis. nih.gov

Similarly, a series of piperazinylquinoxaline-based derivatives were synthesized and evaluated for their antitumor and VEGFR-2 inhibitory activities. nih.gov These compounds showed promising results against various cancer cell lines, with IC₅₀ values for VEGFR-2 inhibition in the sub-micromolar range. nih.gov Compound 11 from this series was particularly effective, increasing the apoptosis rate in HepG2 cells. nih.gov The design of these molecules often includes features like a methoxy (B1213986) group attached to an aromatic carbon. nih.gov

Table 2: In Vitro Activity of Selected VEGFR-2 Inhibitor Derivatives

| Compound Series | Selected Compound | Target Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) |

|---|---|---|---|---|

| Piperazinylquinoxaline | 11 | HepG-2 | 9.52 | 0.19 |

| Benzoxazole | 14b | HepG2 | - | - |

| Benzoxazole | 14i | HepG2 | 3.22 | - |

| Benzoxazole | 14l | HepG2 | 6.70 | - |

| Benzoxazole | 14o | HepG2 | - | - |

| Reference | Sorafenib | HepG-2 | - | 0.08 |

Derivatives of 2-phenoxybenzamide (B1622244) have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net In one study, a 2-phenoxybenzamide compound from the Medicines for Malaria Venture Malaria Box Project, which showed promising multi-stage activity, was used as a lead structure. nih.govresearchgate.net Twenty-one new derivatives were synthesized and tested in vitro against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov

The study revealed important structure-activity relationships. The antiplasmodial activity and cytotoxicity were found to be highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. nih.govresearchgate.net For example, replacing a 4-fluorophenoxy substituent with a phenoxy group resulted in compounds with good activity and selectivity. nih.gov However, replacing the piperazinyl substituent with smaller groups like a hydrogen atom or an amino group led to a decrease in antiplasmodial activity. nih.gov

The cytotoxicity of these compounds was evaluated using rat skeletal myofibroblasts (L-6 cells). nih.gov The selectivity index (SI), which is the ratio of cytotoxicity to antiplasmodial activity, was used to assess the potential of these compounds as drug candidates. nih.gov

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives against P. falciparum NF54

| Compound | Modification | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 6 | 4-Phenoxy substituent | 1.012 | 127.1 | >125 |

| 7 | Hydrogen instead of 4-fluorophenoxy | 3.738 | 113.0 | 30.22 |

| 8 | 4-Acetamidophenoxy substituent | 1.146 | 73.00 | 62.93 |

| 12 | Hydrogen instead of piperazinyl | 21.28 | 129.4 | 6.080 |

| 13 | N-Boc-amino instead of piperazinyl | 1.902 | 17.20 | 9.043 |

| 14 | Amino instead of piperazinyl | 9.325 | 202.5 | 21.71 |

Phenoxybutyric acid derivatives have been designed and synthesized as potential nonsteroidal inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. nih.gov In a study, eight analogues were synthesized by reacting 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone with different phenoxybutyric acid derivatives. nih.gov

The inhibitory activities of these new compounds were tested in vitro. nih.gov The results showed that seven of the eight synthesized compounds exhibited moderate inhibitory activity against 5α-reductase. nih.gov Two compounds, in particular, A1 and A7 , showed the most promising results with inhibition rates of 12.50% and 19.64%, respectively, at a concentration of 3.3 × 10⁻⁵ mol/L. nih.gov The structures of these compounds were confirmed by ¹H-NMR and MS analysis. nih.gov

Table 4: 5α-Reductase Inhibitory Activity of Phenoxybutyric Acid Derivatives

| Compound ID | Inhibition Rate (%) at 3.3 × 10⁻⁵ mol/L |

|---|---|

| A1 | 12.50 |

| A7 | 19.64 |

| Other 5 compounds | Moderate Activity |

| 1 compound | Low to No Activity |

Research into new cardiotonic agents has led to the investigation of various heterocyclic compounds. One area of focus has been on 2-phenylimidazo[4,5-c]pyridines, which have been found to be generally more potent than related structures like 2-phenylimidazo[4,5-b]pyridines (e.g., sulmazole). nih.gov

Within this class of compounds, structure-activity relationship studies were conducted. nih.gov This led to the discovery of LY175326 (2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride), a highly active compound with positive inotropic effects. nih.gov The presence of the 2-methoxy-phenyl group is a key feature of this potent analogue. nih.gov These imidazo[4,5-c]pyridine analogues were also found to be orally active. nih.gov

The development of such noncatecholamine, nonglycoside cardiotonic drugs is significant as they often possess both inotropic and vasodilator activities. nih.gov

Table 5: Cardiotonic Activity of Methoxy-Phenoxyphenyl Analogues

| Compound Series | Key Structural Feature | Potency Comparison | Oral Activity |

|---|---|---|---|

| 2-Phenylimidazo[4,5-c]pyridines | Imidazo[4,5-c]pyridine ring | 5-10 fold more potent than imidazo[4,5-b]pyridines | Yes |

| LY175326 | 2-Methoxy-4-(methylsulfinyl)phenyl group | Highly active | Yes |

| 2-Phenylimidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine ring | Less potent | Generally low (except sulmazole) |

Benzothiazole (B30560) and its derivatives are known for a wide range of biological activities, including antioxidant effects. researchgate.netresearchgate.netnih.gov These compounds can act as radical scavengers, protecting cells from damage caused by reactive oxygen species (ROS). researchgate.netijprajournal.com

Studies have been conducted to synthesize and evaluate the antioxidant potential of various benzothiazole derivatives. researchgate.netijprajournal.com The antioxidant activity is often assessed using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. researchgate.net

In one study, novel benzothiazole-thiazolidinone derivatives were synthesized. ijprajournal.com The antioxidant activity was found to be dose-dependent and influenced by the type of substituent on the molecule. Compounds with electron-donating groups tended to have better activity than those with electron-withdrawing groups. ijprajournal.com Another study on amino acid-benzothiazole derivatives also reported antioxidant properties. researchgate.net While these studies focus on the benzothiazole core, the broader context of combining heterocyclic structures with other pharmacophores is relevant to the design of new bioactive molecules.

Table 6: Antioxidant Activity of Representative Benzothiazole Derivatives (Note: This table is illustrative of the types of findings in the field.)

| Compound Type | Assay | Key Finding |

|---|---|---|

| Benzothiazole-Thiazolidinone Derivatives | DPPH, Hydroxy Radical Scavenging | Activity is dose-dependent and influenced by electronic nature of substituents. ijprajournal.com |

| 2-Aryl Benzothiazole Derivatives | DPPH, ABTS | Showed significant radical scavenging potential, comparable to ascorbic acid at certain concentrations. researchgate.net |

| Amino Acid-Benzothiazole Derivatives | DPPH | Compounds with an ethoxy group on the benzothiazole ring were most effective. researchgate.net |

Mechanistic Elucidation at Cellular and Molecular Levels

Extensive investigation into the publicly available scientific literature and patent databases did not yield any specific preclinical data regarding the mechanisms of action of this compound at the cellular and molecular levels. The following sections outline the areas where information was sought but not found.

Enzyme Inhibition Studies (e.g., VEGFR-2, 5α-Reductase, EGFR Tyrosine Kinase)

No published studies were identified that evaluated the inhibitory activity of this compound against key enzymes involved in cellular signaling and metabolism, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 5α-Reductase, or Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. Therefore, no data on its potential as an inhibitor of these enzymes can be presented.

Receptor Binding and Functional Modulation (e.g., Benzodiazepine (B76468) Receptor Agonism)

There is no available research detailing the binding affinity or functional modulation of this compound with respect to any receptors, including the benzodiazepine receptor. Consequently, its potential to act as an agonist or antagonist at this or any other receptor remains uncharacterized.

Effects on Cell Cycle Progression and Apoptosis Pathways (Pre-clinical Context)

Pre-clinical studies examining the effects of this compound on cell cycle progression and the induction of apoptosis are not present in the available scientific literature. As a result, there is no information on whether this compound can influence these fundamental cellular processes.

Investigations into Methyl Modifying Enzyme Modulation

No research has been published on the potential for this compound to modulate the activity of methyl modifying enzymes. Its influence on epigenetic mechanisms through this pathway is currently unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Potency and Selectivity

The substitution pattern on both the benzoic acid and phenoxy rings is a critical determinant of the biological activity of 2-Methoxy-5-phenoxybenzoic acid and its analogs.

The phenoxy group introduces considerable steric bulk and has electron-withdrawing resonance effects. For instance, replacing the phenoxy group with smaller groups like methyl or propylamino groups would significantly alter the steric and electronic profile of the molecule. Similarly, the presence of a hydroxyl group instead of the phenoxy group, as in 2-Hydroxy-5-methoxybenzoic acid, increases the compound's acidity and introduces hydrogen bonding capabilities.

Studies on related structures, such as 2-phenoxybenzamides, have shown that the substitution pattern on the anilino partial structure, which is analogous to the phenoxy moiety, strongly influences antiplasmodial activity and cytotoxicity. mdpi.com The size and position of substituents can dramatically alter the biological effect. For example, moving a substituent from a meta to a para position on a related ring system resulted in a significant increase in activity and selectivity. mdpi.com

In a series of γ-oxa-ε-lactones derived from flavanones, which share a similar core structure, the position of a methoxy (B1213986) group on the B ring (analogous to the phenoxy ring) had a notable effect on antimicrobial activity. mdpi.com Derivatives with a methoxy group at the 3' or 4' position showed higher activity against bacteria. mdpi.com

The following table summarizes the impact of different substituents on related core structures, providing insights into the potential effects on this compound.

Table 1: Impact of Substituents on Biological Activity

| Core Structure | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Phenoxybenzamide (B1622244) | N-Boc piperazinyl | meta | Moderate antiplasmodial activity | mdpi.com |

| 2-Phenoxybenzamide | N-Boc piperazinyl | para | High antiplasmodial activity and selectivity | mdpi.com |

| γ-Oxa-ε-lactone | Methoxy | 3' on B ring | Increased antibacterial activity | mdpi.com |

| γ-Oxa-ε-lactone | Methoxy | 4' on B ring | Increased antibacterial activity | mdpi.com |

| γ-Oxa-ε-lactone | Methoxy | 7 on A ring | Increased antifungal activity | mdpi.com |

The methoxy group is a common feature in many biologically active natural products and synthetic drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its effects are often more complex than a simple combination of the properties of a hydroxyl and a methyl group. nih.gov

The position of the methoxy group can significantly affect biological properties. nih.gov For example, in a series of radiolabeled phosphonium (B103445) cations, moving the methoxy group from the para to the ortho or meta position accelerated clearance from the liver. nih.gov Specifically, the ortho-substituted compound showed the most promising properties for a potential imaging agent. nih.gov

The presence of methoxy groups can enhance the antioxidant activity of phenolic compounds. nih.govmdpi.com Generally, a greater number of methoxy groups correlates with higher antioxidant activity. nih.gov The methoxy group's electron-donating nature increases the electron density of the benzene (B151609) ring, which can facilitate the stabilization of free radicals. mdpi.commdpi.com

In a study of 2-methoxy acridones, the methoxy group was part of a core structure that exhibited cytotoxic activity against multidrug-resistant cancer cells. scialert.net The flexibility of the side chain attached to the acridone (B373769) nucleus, which could be influenced by the methoxy group's position, was found to be important for cytotoxic potency. scialert.net

The three-dimensional arrangement of atoms in this compound is crucial for its interaction with biological targets. The relative orientation of the benzoic acid and phenoxy rings, as well as the conformation of the methoxy group, can dictate binding affinity and efficacy.

Conformational analysis of related molecules, such as 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane, has shown that the presence of a methoxy group can lead to a preference for a specific conformer, such as one with an axial methoxy group in an isolated state. researchgate.net However, in solution, an equilibrium between different conformers can exist. researchgate.net

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds. mdpi.com For nature-inspired molecules, often only one enantiomer is biologically active, which can be due to stereoselective uptake by cells or specific interactions with the target protein. mdpi.com In a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a specific stereochemical arrangement is necessary for biological function. mdpi.com While the core structure of this compound is not chiral, the principles of stereospecific interactions are fundamental in drug design and can inform the development of more complex derivatives.

Computational Modeling and Predictive Studies in Drug Discovery

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions and biological activities, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, such as an enzyme or receptor.

For example, in a study of imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives, molecular docking was used to investigate their binding to the transforming growth factor beta (TGF-β) type I receptor kinase domain. nih.gov The results showed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions within the active site of the kinase. nih.gov Such studies can elucidate the key interactions that contribute to biological activity and guide the design of new inhibitors.

Docking simulations of benzoquinone derivatives with the 5-lipoxygenase (5-LOX) enzyme have helped to identify the binding mode of these inhibitors within the enzyme's active site. researchgate.net These computational insights are crucial for understanding the mechanism of action and for designing more effective inhibitors. The accuracy of docking protocols is often validated by comparing the docked conformation of a known ligand with its co-crystallized structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds.

The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., topological, physicochemical, geometrical) for a series of compounds with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. scialert.netnih.gov

For a series of 2-methoxy acridones, QSAR models revealed that the flexibility of the substituent sidechain and the presence of four-membered methylene (B1212753) bridges enhanced cytotoxic potency. scialert.net The models also indicated that bulky substituents and sulfur atoms were detrimental to activity, while heteroatoms at the molecular extremity were favorable. scialert.net

In another study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models were developed to predict their anti-tumor activity as c-Met receptor tyrosine kinase inhibitors. nih.gov These models, with high correlation coefficients, can be powerful tools for designing new and more potent anticancer agents. nih.gov

The following table lists the compound names mentioned in this article.

Advanced Computational Chemistry Approaches for Lead Optimization

In modern drug discovery, advanced computational chemistry techniques are indispensable for the efficient and rational optimization of lead compounds. These methods allow researchers to predict and analyze the interactions between a potential drug molecule and its biological target at an atomic level, thereby guiding the synthesis of more potent and selective analogs. The primary goal of these approaches is to enhance the desired pharmacological properties of a lead compound, such as its binding affinity and selectivity, while minimizing potential off-target effects.

A variety of sophisticated computational tools are employed in this process. These can range from methods that calculate the electronic properties of a molecule to those that simulate its dynamic behavior in a biological environment. The choice of a specific computational approach often depends on the available structural information of the target protein and the specific questions being addressed in the lead optimization campaign.

One of the most powerful techniques in this domain is molecular dynamics (MD) simulations . MD simulations provide a detailed picture of the conformational changes that both the ligand and its protein target undergo over time. By simulating the dynamic nature of the protein-ligand complex, researchers can gain insights into the stability of the binding and identify key interactions that contribute to the ligand's affinity. This information is crucial for designing modifications to the lead compound that can strengthen these interactions.

Another key computational approach is the use of free energy calculations . These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide quantitative predictions of the binding affinity of a series of related compounds. While computationally intensive, these calculations are invaluable for prioritizing which new analogs to synthesize, as they can accurately rank compounds based on their predicted potency. This allows medicinal chemists to focus their synthetic efforts on the most promising candidates, saving considerable time and resources.

Furthermore, quantum mechanics (QM) methods are often employed to obtain highly accurate descriptions of the electronic structure of the ligand and the active site of the target protein. QM calculations can elucidate the nature of chemical bonds, charge distributions, and reaction mechanisms, which is particularly important for understanding covalent inhibitors or enzymatic reactions. Hybrid approaches, known as Quantum Mechanics/Molecular Mechanics (QM/MM) , combine the accuracy of QM for the reactive center with the efficiency of classical mechanics for the surrounding protein environment, enabling the study of large biological systems with high precision.

These advanced computational methods, when used in concert, provide a powerful platform for data-driven lead optimization. They allow for the systematic exploration of chemical space and provide a rational basis for the design of new molecules with improved therapeutic potential.

Metabolic and Environmental Fate Studies

Microbial Degradation Pathways of Phenoxybenzoic Acids

The biodegradation of phenoxybenzoic acids by microorganisms is a key process in their environmental dissipation. Bacteria, in particular, have demonstrated the capacity to utilize these compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances.

Biodegradation by Specific Bacterial Strains (e.g., Bacillus sp.)

Various bacterial strains have been identified for their ability to degrade phenoxybenzoic acids. Notably, species from the genus Bacillus have been shown to be effective in the degradation of 3-phenoxybenzoic acid (3-PBA), a structural isomer of the focus compound. For instance, a soil-isolated strain, Bacillus sp. DG-02, demonstrated the ability to degrade 95.6% of an initial 50 mg/L concentration of 3-PBA within 72 hours under laboratory conditions. The optimal conditions for this degradation were found to be a temperature of 30.9°C and a pH of 7.7.

Other bacterial genera, such as Pseudomonas, have also been implicated in the degradation of 3-PBA. Pseudomonas pseudoalcaligenes POB310, for example, can utilize 3-PBA as a growth substrate. The initial step in its catabolic pathway involves an angular dioxygenation. The broad metabolic capabilities of various soil and water-borne bacteria suggest that similar strains could potentially degrade 2-Methoxy-5-phenoxybenzoic acid. The presence of a methoxy (B1213986) group on the benzoic acid ring, as in the case of this compound, is a feature seen in other aromatic compounds that are susceptible to microbial degradation.

Identification and Characterization of Microbial Metabolites (e.g., 3-(2-methoxyphenoxy)benzoic acid formation)

The elucidation of metabolic pathways relies heavily on the identification of intermediate compounds, or metabolites. In the degradation of 3-PBA by Bacillus sp. DG-02, a significant metabolite identified was 3-(2-methoxyphenoxy)benzoic acid. This finding is particularly relevant as it demonstrates that microbial systems can introduce a methoxy group onto the phenoxy ring during the degradation process. The formation of this metabolite suggests a pathway involving hydroxylation followed by methylation. Other metabolites identified in the degradation of 3-PBA by this Bacillus strain include protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol.

For this compound, a plausible initial step in its microbial degradation would be the cleavage of the ether linkage, a common strategy employed by microorganisms to break down complex aromatic ethers. This would likely result in the formation of 2-methoxy-5-hydroxybenzoic acid and phenol. Alternatively, demethylation of the methoxy group could occur, yielding 2-hydroxy-5-phenoxybenzoic acid. Anaerobic bacteria have been shown to metabolize methoxybenzoic acids through the removal of the methyl group.

Table 1: Potential Initial Metabolites of this compound Degradation

| Parent Compound | Potential Initial Metabolic Reaction | Potential Metabolites |

| This compound | Ether Cleavage | 2-Methoxy-5-hydroxybenzoic acid, Phenol |

| This compound | O-Demethylation | 2-Hydroxy-5-phenoxybenzoic acid |

This table presents hypothetical initial metabolites based on known microbial degradation pathways of structurally similar compounds.

Enzymatic Biotransformation Mechanisms and Kinetics

The microbial degradation of aromatic compounds is facilitated by a suite of enzymes. The cleavage of the diphenyl ether bond in phenoxybenzoic acids is a critical enzymatic step. In some biological systems, this is an NADPH-dependent reaction catalyzed by microsomal enzymes. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers through a hydrogen abstraction and oxygen rebound mechanism.

For methoxy-substituted benzoic acids, O-demethylation is a key enzymatic reaction, particularly under anaerobic conditions. Studies with anaerobic bacteria have shown that the O-demethylating ability can be induced by the presence of appropriate methoxylated benzoates.

The kinetics of degradation can be influenced by the initial concentration of the substrate. In the case of 3-PBA degradation by Bacillus sp. DG-02, the specific degradation rate was observed to decrease as the initial concentration of 3-PBA increased, suggesting a substrate inhibition effect. The degradation process often follows first-order kinetics, with the half-life of the compound being significantly reduced in the presence of the degrading microorganisms.

Table 2: Kinetic Parameters for 3-PBA Degradation by Bacillus sp. DG-02

| Parameter | Value | Unit |

| qmax | 0.8615 | h-1 |

| Ks | 626.7842 | mg·L-1 |

| Ki | 6.7586 | mg·L-1 |

Data from Chen et al. (2012) for the degradation of 3-phenoxybenzoic acid.

Advanced Analytical Methodologies for Research Matrix Analysis

The study of metabolic pathways and the identification of minute quantities of metabolites in complex environmental or biological matrices require sophisticated analytical techniques.

Application of Chromatographic and Spectroscopic Techniques for Metabolite Identification

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for separating metabolites from a mixture. When coupled with spectroscopic techniques, particularly Mass Spectrometry (MS), they provide a powerful platform for the structural elucidation and quantification of these compounds.

GC-MS is frequently used for the analysis of volatile or derivatized metabolites

Advanced Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation 2-Methoxy-5-phenoxybenzoic Acid Analogues

The development of new derivatives of this compound is a key area of research, aiming to enhance its therapeutic properties. Scientists are exploring how modifications to its chemical structure can improve its effectiveness and selectivity.

Structural Modifications and Their Effects

The core structure of this compound, featuring a methoxy (B1213986) group (-OCH₃) and a phenoxy group (-OPh) on a benzoic acid backbone, allows for a wide range of chemical modifications. Researchers are investigating the impact of altering these groups on the molecule's biological activity. For instance, the phenoxy group contributes to the molecule's bulkiness and electronic properties, which can be compared with other derivatives like 5-Methoxy-2-methylbenzoic acid to understand structure-activity relationships.

The synthesis of new analogues often involves multi-step chemical reactions. For example, a common approach is the coupling of a carboxylic acid with various amines to form amides. In one study, 2-phenoxybenzoic acid was coupled with different aromatic amines to create a series of new compounds. mdpi.com This process allows for the introduction of diverse chemical groups, leading to a library of analogues with potentially different biological activities.

The following table details some of the key structural analogues of this compound and their properties:

| Compound Name | Substituent at Position 2 | Substituent at Position 5 | Molecular Formula | Molecular Weight ( g/mol ) | Notable Properties/Applications |

| 5-Methoxy-2-phenoxybenzoic acid | Phenoxy (-OPh) | Methoxy (-OCH₃) | C₁₄H₁₂O₄ | 244.24 | Hypothesized high lipophilicity |

| 5-Methoxy-2-methylbenzoic acid | Methyl (-CH₃) | Methoxy (-OCH₃) | C₉H₁₀O₃ | 166.17 | Used in synthetic intermediates |

| 2-Hydroxy-5-methoxybenzoic acid | Hydroxy (-OH) | Methoxy (-OCH₃) | C₈H₈O₄ | 168.15 | Exhibits stronger acidity and hydrogen bonding capabilities |

This table is based on data from a comparative analysis of structurally similar compounds.

Exploration of Novel Biological Targets for Therapeutic Development

Identifying the specific biological molecules that this compound and its derivatives interact with is crucial for developing new therapies.

Current Understanding of Biological Activity

Research has shown that derivatives of this compound may have potential applications in treating various diseases. For example, some analogues have demonstrated antiplasmodial activity, suggesting they could be developed as treatments for malaria. mdpi.com The biological activity is highly dependent on the specific chemical structure of the analogue. For instance, the position of substituents on the aromatic rings can significantly alter the compound's effectiveness. mdpi.com

Studies on similar compounds, such as 2-methoxyestradiol (B1684026), a steroid derivative, have shown that these molecules can have anti-cancer and anti-angiogenic effects. nih.gov This suggests that this compound derivatives might also target pathways involved in cell proliferation and blood vessel formation.

Application of Integrated Computational Chemistry and Experimental Techniques

The integration of computational modeling with experimental work is accelerating the discovery and development of new drugs based on the this compound scaffold.

The Role of Molecular Modeling

Computational techniques, such as molecular docking and molecular dynamics simulations, allow researchers to predict how different analogues will interact with biological targets. nih.gov This in silico approach helps in prioritizing which compounds to synthesize and test in the laboratory, saving time and resources. For example, molecular modeling has been used to study how analogues of 2-methoxyestradiol bind to their protein targets, providing insights into their mechanism of action. nih.gov

Experimental techniques then validate the predictions from computational models. This iterative process of computational design followed by experimental testing is a powerful strategy for optimizing the properties of new drug candidates.

Strategic Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To explore the vast chemical space of possible this compound analogues, modern techniques like combinatorial chemistry and high-throughput screening (HTS) are being employed.

Accelerating Drug Discovery

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. These libraries can then be screened for biological activity using HTS, which involves automated systems to test thousands of compounds in a short period. nih.govsigmaaldrich.com

HTS assays can be designed to identify compounds that have a specific effect, such as inhibiting a particular enzyme or killing cancer cells. nih.govnih.gov For instance, a cell-based HTS was used to find small molecules that could prevent the misfolding of a protein associated with a retinal degenerative disease. nih.gov This approach could be adapted to screen for this compound analogues with desired therapeutic effects.

Development of Sustainable Synthetic Routes and Bioremediation Strategies

As the interest in this compound and its derivatives grows, so does the need for environmentally friendly methods for their production and disposal.

Green Chemistry Approaches

Researchers are actively seeking to develop "green" synthetic routes that use less hazardous reagents, reduce waste, and are more energy-efficient. For example, methods are being developed for the synthesis of related compounds that are described as being mild, simple, and environmentally friendly. wipo.int One approach involves using lignin-based benzoic acid derivatives as starting materials, which provides a sustainable route for producing active pharmaceutical ingredients. rsc.org

The following table summarizes a synthetic route for a related compound, highlighting the reactants and conditions that align with green chemistry principles:

| Step | Reactants | Reagents/Catalysts | Conditions | Product |

| 1 | 4-methoxybenzenesulfonamide (B72560), bromine | Reducing agent | Mild | 3-bromo-4-methoxybenzenesulfonamide |

| 2 | 3-bromo-4-methoxybenzenesulfonamide, cuprous cyanide | Catalyst | - | 3-cyano-4-methoxybenzenesulfonamide |

| 3 | 3-cyano-4-methoxybenzenesulfonamide, methanol (B129727) | Acid catalyst | Alcoholysis | 2-methoxy-5-sulfonamide methyl benzoate (B1203000) |

| 4 | 2-methoxy-5-sulfonamide methyl benzoate | Alkaline, then acid | Hydrolysis, acidification | 2-methoxy-5-sulfamoylbenzoic acid |

This table is based on a patented preparation method for 2-methoxy-5-sulfamoylbenzoic acid. wipo.int

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-5-phenoxybenzoic acid, and what key intermediates are involved?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid backbone. For example:

Methoxy introduction : Use methoxybenzoic acid derivatives (e.g., 5-methoxy precursors) as starting materials .

Phenoxy coupling : Employ Ullmann or Buchwald-Hartwig coupling to attach the phenoxy group, requiring palladium catalysts and aryl halides .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.

- Key intermediates : 5-Methoxybenzoic acid derivatives and phenoxy-substituted aryl halides are critical .

Q. How is the purity of this compound validated in academic research?

- Analytical techniques :

- HPLC : Purity >98% is achievable using C18 columns with UV detection (λ = 254 nm) .

- NMR : Confirm structural integrity via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the phenoxy group at δ 6.8–7.4 ppm) .

- Melting point : Consistency with literature values (e.g., 160–165°C) ensures crystallinity .

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Store in airtight containers under inert gas (N₂ or Ar) at room temperature (RT) or 4°C. Desiccants (silica gel) prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The phenoxy group at the 5-position creates steric hindrance, reducing reactivity in electrophilic substitutions.

- Electronic effects : The electron-donating methoxy group (σₚ = -0.27) activates the ring for nucleophilic attack at the 2-position, while the phenoxy group (σₚ = -0.02) provides moderate deactivation .

- Mitigation strategies : Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance regioselectivity .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for derivatives of this compound?

- Experimental validation :

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., distinguishing para vs. meta substitution) .

- DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structures .

Q. What strategies enable regioselective functionalization of this compound for targeted modifications?

- Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct reactions to the methoxy or phenoxy groups .

- Directed ortho-metalation : Use lithium bases (LiTMP) to functionalize positions adjacent to the methoxy group .

- Example : Methyl ester derivatives (e.g., Methyl 2-(benzyloxy)-5-acetylbenzoate) allow selective bromination at the acetyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.